molecular formula C17H19NO2 B14072809 N-methyl-L-alanine benzhydryl ester

N-methyl-L-alanine benzhydryl ester

Cat. No.: B14072809
M. Wt: 269.34 g/mol
InChI Key: BSCREALMIYXAKW-ZDUSSCGKSA-N
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Description

N-methyl-L-alanine benzhydryl ester is a synthetic organic compound that belongs to the class of N-alkylated amino acid esters. This compound is characterized by the presence of a benzhydryl ester group attached to the N-methylated L-alanine. It is primarily used in organic synthesis and research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-L-alanine benzhydryl ester typically involves the protection of the carboxyl group of N-methyl-L-alanine using a benzhydryl group. One common method involves the reaction of N-methyl-L-alanine with benzhydryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-L-alanine benzhydryl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-L-alanine benzhydryl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in modifying peptide structures and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-L-alanine benzhydryl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release N-methyl-L-alanine, which can then participate in biochemical reactions. The N-methylation of the amino acid can influence its interaction with enzymes and receptors, potentially altering its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-L-alanine methyl ester
  • N-methyl-L-alanine ethyl ester
  • N-methyl-L-alanine isopropyl ester

Uniqueness

N-methyl-L-alanine benzhydryl ester is unique due to the presence of the benzhydryl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

benzhydryl (2S)-2-(methylamino)propanoate

InChI

InChI=1S/C17H19NO2/c1-13(18-2)17(19)20-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,18H,1-2H3/t13-/m0/s1

InChI Key

BSCREALMIYXAKW-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC

Canonical SMILES

CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC

Origin of Product

United States

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